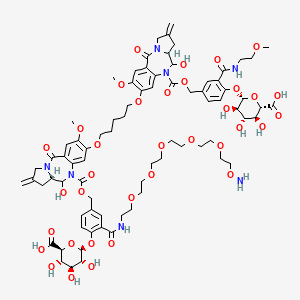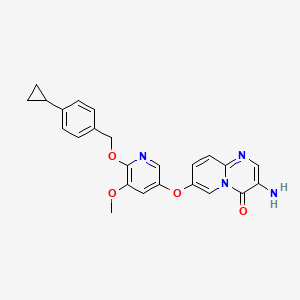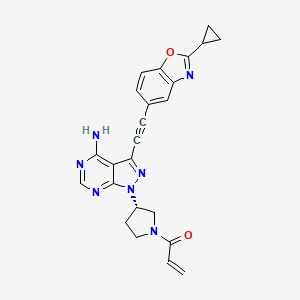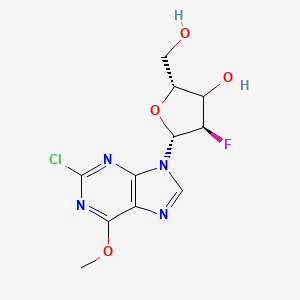
|A-Glucuronide-dPBD-PEG5-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-Glucuronide-dPBD-PEG5-NH2 is a compound that consists of β-glucuronide linked to pyrrolobenzodiazepine through a polyethylene glycol (PEG) spacer. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), specifically cIRCR201-dPBD, which targets cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucuronide-dPBD-PEG5-NH2 involves the conjugation of β-glucuronide with pyrrolobenzodiazepine through a PEG spacer. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the β-glucuronide linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
|A-Glucuronide-dPBD-PEG5-NH2 undergoes various chemical reactions, including:
Cleavage: The β-glucuronide linkage can be cleaved under specific conditions to release the active drug
Substitution: The compound can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, and bases. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include the active drug released from the cleaved β-glucuronide linkage and substituted derivatives of the original compound .
Scientific Research Applications
|A-Glucuronide-dPBD-PEG5-NH2 has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells
Medicine: Investigated for its potential as an anticancer agent
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
The mechanism of action of |A-Glucuronide-dPBD-PEG5-NH2 involves the binding of the compound to a prenylated antibody, forming an ADC. The β-glucuronide linkage is cleavable, allowing for the controlled release of the active drug. This process induces apoptosis and arrests the cell cycle in cancer cells, exhibiting antitumor activity .
Comparison with Similar Compounds
|A-Glucuronide-dPBD-PEG5-NH2 is unique due to its β-glucuronide linkage and PEG spacer, which enhance its stability and efficacy. Similar compounds include:
β-Glucuronide-dPBD-PEG5-NH2 TFA: A trifluoroacetic acid salt form of the compound
Other β-glucuronide-linked pyrrolobenzodiazepine dimers: These compounds share similar structures but may differ in their linkers and functional groups
Properties
Molecular Formula |
C78H101N7O35 |
|---|---|
Molecular Weight |
1696.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C78H101N7O35/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+/m0/s1 |
InChI Key |
MUVJFUNVXJZTIV-FUSZXKDTSA-N |
Isomeric SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)




